N-Butylcycloheptanamine hydrochloride

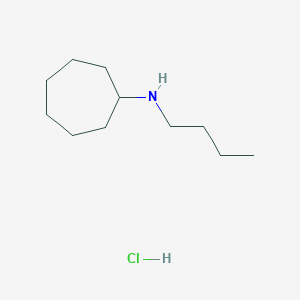

Description

N-Butylcycloheptanamine hydrochloride is a secondary amine compound featuring a cycloheptane ring substituted with an N-butyl group and a hydrochloride salt. The cycloheptane ring, a seven-membered carbon structure, confers distinct conformational flexibility compared to smaller cyclohexane-based analogs. The hydrochloride salt enhances solubility in polar solvents, making it suitable for pharmaceutical or synthetic applications.

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-butylcycloheptanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N.ClH/c1-2-3-10-12-11-8-6-4-5-7-9-11;/h11-12H,2-10H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCGQKUUOTFFHDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1CCCCCC1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butylcycloheptanamine hydrochloride can be achieved through several methods. One common approach involves the alkylation of cycloheptanamine with butyl halides under basic conditions. The reaction typically proceeds as follows:

Cycloheptanamine Alkylation: Cycloheptanamine is reacted with butyl bromide in the presence of a strong base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like ethanol or acetonitrile at elevated temperatures (50-80°C) to facilitate the alkylation process.

Hydrochloride Salt Formation: The resulting N-Butylcycloheptanamine is then treated with hydrochloric acid to form the hydrochloride salt. This step is usually performed by dissolving the amine in an aqueous solution of hydrochloric acid and allowing the salt to precipitate out.

Industrial Production Methods

In an industrial setting, the production of N-Butylcycloheptanamine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The final product is purified through crystallization or recrystallization techniques to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

N-Butylcycloheptanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the amine group into an alkylamine.

Substitution: The amine group in N-Butylcycloheptanamine hydrochloride can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: N-Butylcycloheptanamine N-oxide.

Reduction: N-Butylcycloheptanamine.

Substitution: Various N-substituted cycloheptanamines depending on the electrophile used.

Scientific Research Applications

N-Butylcycloheptanamine hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The compound is studied for its potential biological activities, including its interaction with biological receptors and enzymes.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.

Industry: N-Butylcycloheptanamine hydrochloride is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of N-Butylcycloheptanamine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can act as an agonist or antagonist, modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Research Findings and Limitations

- Synthetic Challenges : Larger rings like cycloheptane are less thermodynamically stable than cyclohexane, possibly complicating synthesis or storage.

- Data Gaps : Specific pharmacological or physicochemical data for N-Butylcycloheptanamine HCl are absent in the provided evidence. Comparisons rely on structural analogs and theoretical calculations.

Biological Activity

N-Butylcycloheptanamine hydrochloride is a compound that has garnered interest in the fields of pharmacology and medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Profile

N-Butylcycloheptanamine hydrochloride is a cyclic amine with structural characteristics that suggest potential interactions with various biological systems. The compound's structure can influence its biological activity, particularly in terms of receptor binding and enzyme inhibition.

1. Pharmacological Effects

Research indicates that N-Butylcycloheptanamine hydrochloride may exhibit a range of pharmacological effects, including:

- CNS Stimulation : Preliminary studies suggest that this compound may have stimulant properties, potentially affecting neurotransmitter systems in the central nervous system.

- Anti-inflammatory Activity : Some derivatives of cycloheptanamine compounds have shown promise in inhibiting pro-inflammatory mediators, suggesting a potential for anti-inflammatory applications.

The exact mechanism by which N-Butylcycloheptanamine hydrochloride exerts its biological effects remains to be fully elucidated. However, it is hypothesized that the compound may interact with neurotransmitter receptors or modulate enzyme activity involved in inflammatory pathways.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| CNS Stimulation | Increased locomotor activity | |

| Anti-inflammatory | Inhibition of NO production | |

| Antibacterial | Moderate activity against certain strains |

Case Study 1: CNS Effects

In a controlled study involving rodent models, administration of N-Butylcycloheptanamine hydrochloride resulted in increased locomotor activity. This suggests potential stimulant effects similar to other known psychoactive compounds. The study highlighted the need for further investigation into the safety profile and therapeutic window of this compound.

Case Study 2: Anti-inflammatory Properties

A series of experiments evaluated the anti-inflammatory effects of N-Butylcycloheptanamine hydrochloride using RAW 264.7 macrophages. The results indicated a significant reduction in nitric oxide (NO) production, which is a marker for inflammation. The IC50 value was found to be comparable to established anti-inflammatory agents, indicating its potential as a therapeutic agent in inflammatory diseases.

Research Findings

Recent research has focused on the structure-activity relationship (SAR) of cycloheptanamine derivatives. Findings suggest that modifications to the side chains can significantly enhance biological activity. For instance:

- Hydroxyl Substitutions : Introduction of hydroxyl groups on specific positions increases anti-inflammatory potency.

- Alkyl Chain Length : Variations in alkyl chain length influence both pharmacokinetics and receptor affinity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.